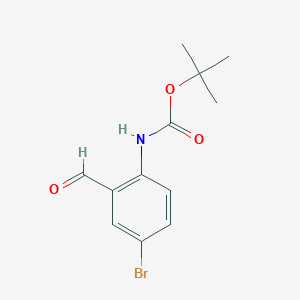

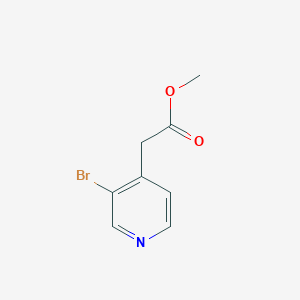

N-Boc-2-氨基-5-溴苯甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Chemo- and Diastereoselective N-Heterocyclic Carbene-Catalyzed Cross-Benzoin Reactions

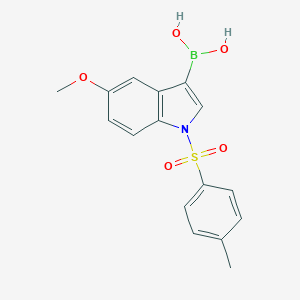

N-Boc-α-amino aldehydes, including compounds like N-Boc-2-amino-5-bromobenzaldehyde, have been demonstrated to be excellent substrates in cross-benzoin reactions. These reactions are chemoselective and can be controlled for facial selectivity on the amino aldehyde, leading to cross-benzoin products with good yields and diastereomeric ratios. This method has been successfully applied in the synthesis of complex molecules such as d-arabino-phytosphingosine .

Synthesis of N-acyl 2-aminobenzothiazoles

The synthesis of N-Boc-2-amino-5-bromobenzaldehyde can be related to the general methods used for the synthesis of N-acyl 2-aminobenzothiazoles. These methods involve N-heterocyclic carbene (NHC)-catalyzed direct oxidative amidation of aldehydes, which could potentially be applied to the synthesis of related compounds. The process involves the formation of acyl azolium intermediates under oxidative conditions .

Molecular Structure Analysis

The molecular structure of N-Boc-2-amino-5-bromobenzaldehyde can be inferred from studies on similar brominated benzaldehydes. Bromine substitution has been shown to affect the structure and reactivity of these compounds. For instance, in the case of 2,3-dimethoxybenzaldehyde derivatives, bromine substitution alters intermolecular interactions and the orientation of the bromine atom with respect to the benzene ring .

Chemical Reactions Analysis

The reactivity of N-Boc-2-amino-5-bromobenzaldehyde can be compared to other brominated aldehydes. For example, 2-bromo-5-hydroxybenzaldehyde forms hydrogen bonds in its crystalline structure, which could suggest similar reactivity patterns for N-Boc-2-amino-5-bromobenzaldehyde in forming intermolecular interactions . Additionally, the presence of the bromine atom can influence the reactivity of the benzaldehyde moiety, as seen in the case of N-(4-Bromobenzylidene)-3,4-dimethylisoxazol-5-amine, where weak π–π interactions are observed .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Boc-2-amino-5-bromobenzaldehyde can be extrapolated from related compounds. The presence of a bromine atom on the benzene ring significantly affects the electronic properties and can enhance the material's nonlinear optical responses. This is evidenced by studies on brominated 2,3-dimethoxybenzaldehydes, which show increased kinetic stability and nonlinear optical susceptibility due to the bromine substitution . The deviation of the bromine atom from the plane of the benzene ring and the twist of the aldehyde group are also important structural features that can influence the compound's properties .

科学研究应用

胺、氨基酸和肽的N-Boc保护

该化合物用于胺、氨基酸和肽的N-Boc保护 . N-Boc保护是有机合成中的一种基础且有用的转化,尤其是在肽化学中 . 各种生物分子中存在胺部分使得这种保护策略非常重要 .

肽合成

“N-Boc-2-氨基-5-溴苯甲醛”用于肽合成 . 将氨基酸中的氨基保护为N-Boc衍生物是肽合成中的一种重要策略,因为它们可以很容易地转化为游离胺 . 这在Merrifield固相肽合成中也很有用 .

稳定性和抗外消旋性

该化合物在肽合成过程中提供稳定性和抗外消旋性 . N-叔丁氧羰基氨基酸在肽合成过程中抵抗外消旋,使得该方案在多步反应中更适用 .

钯催化合成N-Boc保护的苯胺

安全和危害

属性

IUPAC Name |

tert-butyl N-(4-bromo-2-formylphenyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO3/c1-12(2,3)17-11(16)14-10-5-4-9(13)6-8(10)7-15/h4-7H,1-3H3,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEFGBAVTKUUICF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Br)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30596300 |

Source

|

| Record name | tert-Butyl (4-bromo-2-formylphenyl)carbamatato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30596300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

199273-16-0 |

Source

|

| Record name | tert-Butyl (4-bromo-2-formylphenyl)carbamatato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30596300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3s)-2-Oxotetrahydrofuran-3-Yl]hexanamide](/img/structure/B168961.png)

![Methyl 4-hydroxythieno[2,3-b]pyridine-6-carboxylate](/img/structure/B168978.png)

![8-Methoxyimidazo[1,2-a]pyridine](/img/structure/B168984.png)

![(1S,2S)-N,N'-Bis[(1R)-1-phenylethyl]-1,2-diphenylethylenediamine](/img/structure/B168989.png)